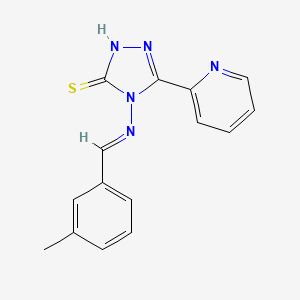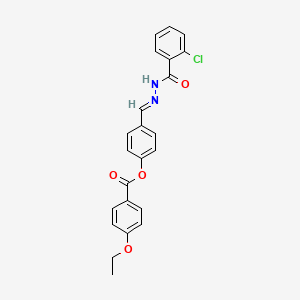![molecular formula C21H20N4O3S B12014399 5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606957-68-0](/img/structure/B12014399.png)
5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bencenosulfonil)-6-imino-11-metil-7-propil-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona es un compuesto orgánico complejo con una estructura tricíclica única. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales. Su estructura presenta un grupo bencenosulfonil, un grupo imino y un núcleo triazatricíclico, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(bencenosulfonil)-6-imino-11-metil-7-propil-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona normalmente implica múltiples pasos:
Formación del núcleo triazatricíclico: El núcleo triazatricíclico se puede sintetizar mediante una serie de reacciones de ciclización que involucran precursores apropiados. Por ejemplo, partiendo de una amina y un aldehído adecuados, la estructura del núcleo se puede construir mediante reacciones de condensación y ciclización.
Introducción del grupo bencenosulfonil: El grupo bencenosulfonil generalmente se introduce mediante reacciones de sulfonilación. Esto implica hacer reaccionar el intermedio triazatricíclico con cloruro de bencenosulfonilo en presencia de una base como la piridina.
Modificaciones finales:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo y propilo, lo que lleva a la formación de los alcoholes, aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imino, convirtiéndolo en una amina.
Sustitución: El grupo bencenosulfonil puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan al grupo sulfonil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan normalmente agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Productos principales
Oxidación: Los productos incluyen alcoholes, aldehídos y ácidos carboxílicos.
Reducción: El producto principal es la amina correspondiente.
Sustitución: Los productos dependen del nucleófilo utilizado, lo que da como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede servir como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. Los investigadores pueden modificar la estructura para mejorar estas actividades y estudiar sus mecanismos de acción.
Medicina
Las posibles aplicaciones medicinales incluyen el desarrollo de nuevos medicamentos que se dirijan a enzimas o receptores específicos. La estructura del compuesto se puede optimizar para mejorar sus propiedades farmacocinéticas y farmacodinámicas.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de materiales avanzados, como polímeros o catalizadores, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 5-(bencenosulfonil)-6-imino-11-metil-7-propil-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, inhibiendo o activando sus funciones. El grupo bencenosulfonil puede mejorar la afinidad de unión a ciertas proteínas, mientras que el núcleo triazatricíclico puede proporcionar rigidez estructural y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(Bencenosulfonil)-7-(furan-2-ilmetil)-6-imino-11-metil-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona
- 5-(Bencenosulfonil)-6-imino-7-(2-morfolin-4-iletil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona
Singularidad
La singularidad de 5-(bencenosulfonil)-6-imino-11-metil-7-propil-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona radica en sus sustituyentes específicos y el núcleo triazatricíclico. Estas características confieren propiedades químicas distintas, como reactividad y estabilidad, lo que lo hace adecuado para diversas aplicaciones que compuestos similares pueden no poder lograr.
Esta descripción detallada proporciona una comprensión integral de 5-(bencenosulfonil)-6-imino-11-metil-7-propil-1,7,9-triazatriciclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona, que abarca su síntesis, reacciones, aplicaciones y características únicas
Propiedades
Número CAS |
606957-68-0 |
|---|---|
Fórmula molecular |
C21H20N4O3S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H20N4O3S/c1-3-11-24-18(22)17(29(27,28)15-9-5-4-6-10-15)13-16-20(24)23-19-14(2)8-7-12-25(19)21(16)26/h4-10,12-13,22H,3,11H2,1-2H3 |
Clave InChI |
ROYMDZAZNICIIX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)

![6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12014340.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate](/img/structure/B12014343.png)



![2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12014366.png)



![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)
